molecular formula C11H16N2 B1636300 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine CAS No. 881040-09-1

3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

Cat. No. B1636300
CAS RN: 881040-09-1
M. Wt: 176.26 g/mol
InChI Key: UQXWAABBOJXAOI-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, also known as MPMP, is a heterocyclic compound that belongs to the class of pyridine derivatives. It has been studied for its potential application in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrrolidines, including derivatives related to 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, are significant due to their biological effects and applications in medicine, dyes, and agrochemical substances. The synthesis of pyrrolidines through polar [3+2] cycloaddition reactions demonstrates the compound's utility in creating structurally complex and biologically relevant molecules under mild conditions (Żmigrodzka et al., 2022).

Nicotinic Acetylcholine Receptor Ligands

This compound derivatives, such as ABT-089, have shown cognition-enhancing properties in rodent and primate models, indicating potential applications in treating cognitive disorders. These compounds offer a balance of biological activity and favorable oral bioavailability, making them attractive candidates for further evaluation (Lin et al., 1997).

Coordination Chemistry and Catalysis

The synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives, which are structurally related to this compound, have been explored for their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Regioselective Methylation

Innovative catalytic methods have been developed for the direct introduction of methyl groups onto aromatic rings, such as pyridines, by leveraging the reactivity between aromatic and non-aromatic compounds. This method uses methanol and formaldehyde as key reagents, showcasing an application in modifying pyridine derivatives in a regioselective manner (Grozavu et al., 2020).

Enantioselective Catalysis

The catalyzed direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, using a catalyst derived from this compound, highlights the compound's role in enantioselective synthesis. The process achieved high yield and excellent regio- and enantioselectivity, underlining its significance in organic synthesis (Chowdhury & Ghosh, 2009).

properties

IUPAC Name

3-methyl-2-(pyrrolidin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-4-2-7-13-11(9)8-10-5-3-6-12-10/h2,4,7,10,12H,3,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXWAABBOJXAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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